molecular formula C24H17N3O2S2 B2357240 N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1113130-82-7

N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2357240
CAS RN: 1113130-82-7
M. Wt: 443.54
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . The exact structure is not provided in the search results.

Scientific Research Applications

Biological Activity Prediction and Toxicity

A study by Danylchenko, Drushlyak, and Kovalenko (2016) utilized computer prediction software to identify the types of activity of compounds similar to N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide. The research predicted potential antineurotic activity, which is significant for the treatment of male reproductive and erectile dysfunction. The compounds were classified as slightly toxic or practically non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial Activity

A study by Gein et al. (2015) synthesized compounds structurally related to this compound, showing some of these compounds exhibited antimicrobial activity. This finding indicates potential applications in combating microbial infections (Gein et al., 2015).

Antitumor and Antioxidant Properties

Compounds similar to this compound have shown potential in antitumor and antioxidant applications. For instance, Ivachtchenko, Kovalenko, and Drushlyak (2002) reported that certain quinazolinethione derivatives exhibit antitumor activity, suggesting possible use in cancer treatment. Additionally, these compounds have shown antioxidant properties, which are valuable in various therapeutic applications (Ivachtchenko, Kovalenko, & Drushlyak, 2002).

properties

IUPAC Name

7-methyl-5-oxo-N-(4-phenylphenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S2/c1-14-7-12-19-18(13-14)22(28)26-21-20(31-24(30)27(19)21)23(29)25-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBBFLANMTLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC=C(C=C4)C5=CC=CC=C5)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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